N-(3-Chloro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic, pyrimidine, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridin-3-ylmethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 3-chloro-4-methylphenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the acetamide linkage: This step may involve amide bond formation reactions using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This may result in the reduction of the pyrimidine ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-YL)methyl]-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups and the potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H21ClN4O2S |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21ClN4O2S/c1-14-7-8-16(10-18(14)23)25-20(28)13-30-21-17-5-2-6-19(17)27(22(29)26-21)12-15-4-3-9-24-11-15/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,25,28) |
InChI Key |
SMFAFZHPCWYPOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4)Cl |
Origin of Product |
United States |
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